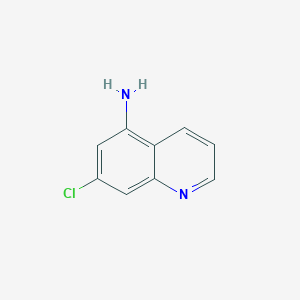

7-Chloroquinolin-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Chloroquinolin-5-amine is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities, including antimalarial, antimicrobial, and anticancer properties. The presence of a chlorine atom at the 7th position and an amine group at the 5th position in the quinoline ring structure imparts unique chemical and biological properties to this compound .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroquinolin-5-amine typically involves the nucleophilic substitution reaction of 4,7-dichloroquinoline with ammonia or an amine. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution .

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 7-Chloroquinolin-5-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as thiols, amines, or alkoxides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate and elevated temperatures.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of various substituted quinoline derivatives.

Applications De Recherche Scientifique

Antimalarial Activity

The antimalarial properties of 7-chloroquinolin-5-amine derivatives have been extensively studied. Several derivatives have shown promising results against Plasmodium falciparum, the parasite responsible for malaria.

Case Study: Antimalarial Efficacy

A study synthesized new derivatives of 7-chloroquinoline and evaluated their antimalarial activity. The results indicated that several compounds exhibited moderate to high antimalarial activity, with IC50 values less than 50 µM for some derivatives. Notably, compounds (3) and (9) showed significant efficacy against multiple strains of P. falciparum .

| Compound | IC50 (µM) | Activity Level |

|---|---|---|

| (2) | 11.92 | High |

| (3) | 23.39 | High |

| (4) | 27.26 | Moderate |

| (9) | 21.41 | High |

This study highlights the potential of this compound as a lead compound in developing new antimalarial agents.

Anticancer Activity

Research has also focused on the anticancer properties of this compound derivatives, particularly against various cancer cell lines.

Case Study: Anticancer Effects

In vitro studies evaluated the effects of 7-chloroquinoline derivatives on human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma). The findings revealed that compounds (3) and (9) exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth:

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| MCF-7 | (3) | 50.03 |

| HCT-116 | (9) | 21.41 |

| HeLa | (3) | 51.67 |

These results suggest that certain derivatives of this compound could serve as potential candidates for cancer therapy due to their selective toxicity towards cancer cells while exhibiting low toxicity towards normal cells .

Antimicrobial Activity

Beyond antimalarial and anticancer applications, this compound has demonstrated antimicrobial properties.

Case Study: Antimicrobial Efficacy

A recent study assessed the antimicrobial activity of this compound against clinical isolates of E. coli. The minimum inhibitory concentration was determined to be 32 µg/mL, indicating potent activity compared to standard antibiotics .

Mécanisme D'action

The mechanism of action of 7-Chloroquinolin-5-amine involves its interaction with various molecular targets and pathways. For instance, its antimalarial activity is attributed to its ability to interfere with the heme detoxification process in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death. Its anticancer activity is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substitution patterns.

Quinoline: The parent compound with a wide range of biological activities.

7-Chloroquinoline: A closely related compound with similar chemical properties but lacking the amine group at the 5th position.

Uniqueness: 7-Chloroquinolin-5-amine is unique due to the presence of both the chlorine atom at the 7th position and the amine group at the 5th position, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .

Activité Biologique

7-Chloroquinolin-5-amine is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial, antimalarial, and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activities

This compound has been studied for various biological activities:

- Antimalarial Activity : It demonstrates potential against Plasmodium falciparum, the causative agent of malaria.

- Antimicrobial Activity : The compound shows efficacy against a range of bacterial pathogens.

- Anticancer Activity : It has been investigated for its ability to inhibit cancer cell proliferation.

The mechanisms underlying the biological activities of this compound include:

-

Antimalarial Mechanism :

- The compound interferes with the heme detoxification process in malaria parasites, leading to the accumulation of toxic heme and subsequent parasite death.

- In vitro studies have shown that this compound and its derivatives exhibit IC50 values indicating moderate to high antimalarial activity, with some derivatives achieving IC50 values below 50 µM .

- Antimicrobial Mechanism :

- Anticancer Mechanism :

Structure-Activity Relationship (SAR)

The SAR analysis has revealed that modifications to the quinoline structure can significantly impact biological activity:

- Compounds with hydrophobic side chains tend to exhibit increased activity .

- The presence of specific functional groups, such as thiosemicarbazide moieties, enhances both antimalarial and anticancer activities .

Antimalarial Activity IC50 Values

| Compound | IC50 (µM) | Activity Level |

|---|---|---|

| 2 | 11.92 | High |

| 3 | 14.68 | High |

| 4 | 23.39 | Moderate |

| 6 | 27.26 | Moderate |

| 9 | 7.54 | High |

Anticancer Activity IC50 Values

| Compound | Cell Line | IC50 (µM) | Activity Level |

|---|---|---|---|

| 3 | MCF-7 | 14.68 | High |

| 9 | MCF-7 | 7.54 | High |

| 4 | HCT-116 | 23.39 | Moderate |

| 8 | Hela | 50.03 | Mild |

Case Studies

-

Antimalarial Efficacy Study :

A study assessed various derivatives of this compound against P. falciparum. The results indicated that compounds with specific structural modifications exhibited enhanced antimalarial activity, with IC50 values ranging from 11.92 µM to over 100 µM depending on the derivative tested . -

Anticancer Activity Evaluation :

In a separate investigation, several derivatives were screened for their effects on human cancer cell lines (MCF-7, HCT-116, Hela). Compounds (3) and (9) showed significant cytotoxicity with IC50 values indicating selective activity towards MCF-7 cells, highlighting their potential as therapeutic agents in breast cancer treatment .

Propriétés

IUPAC Name |

7-chloroquinolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h1-5H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXJCCGBPKUEKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2N=C1)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.